2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-
Übersicht
Beschreibung
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is a chemical compound with the molecular formula C11H26N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxypropyl and aminoethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- typically involves the reaction of 2-aminoethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and propylene oxide.
Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C with a catalyst such as sodium hydroxide.
Product Formation: The reaction yields 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and aminoethyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-((2-Hydroxyethyl)imino)bis-2-propanol
- Bis(2-hydroxypropyl)amine
- 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)
Uniqueness
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is unique due to its specific combination of hydroxypropyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups are essential for activity.
Eigenschaften
CAS-Nummer |
10507-78-5 |
---|---|
Molekularformel |
C11H26N2O3 |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[2-[bis(2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H26N2O3/c1-9(14)6-12-4-5-13(7-10(2)15)8-11(3)16/h9-12,14-16H,4-8H2,1-3H3 |
InChI-Schlüssel |
QDXBTXHLQHMWCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCN(CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.